3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the benzaldehyde group: The benzaldehyde moiety can be introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Agrochemicals: Pyrazole derivatives are known for their pesticidal and herbicidal properties, making this compound a candidate for agrochemical research.
Materials Science: The compound can be used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: A closely related compound with similar structural features but lacking the propyl group.
4-(1-Propyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
3-Methyl-4-(1-propyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the presence of both the methyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-4-(1-propylpyrazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-6-16-9-13(8-15-16)14-5-4-12(10-17)7-11(14)2/h4-5,7-10H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZDNNGBAXAJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=C(C=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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